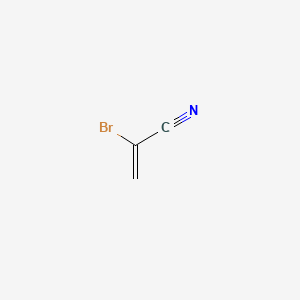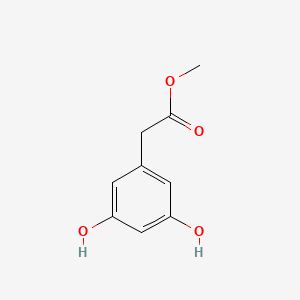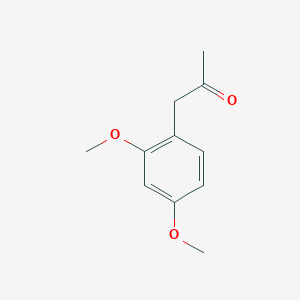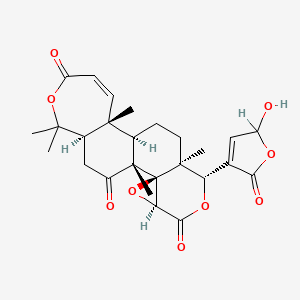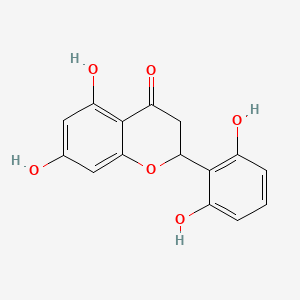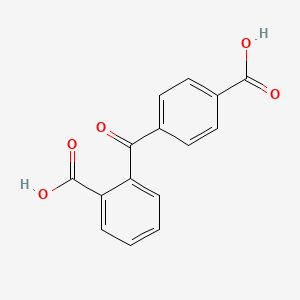
2-(4-Carboxybenzoyl)benzoesäure
Übersicht
Beschreibung
2-(4-Carboxybenzoyl)benzoic acid is an organic compound with the molecular formula C15H10O5. It is a derivative of benzoic acid, characterized by the presence of a carboxybenzoyl group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxybenzoyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Wirkmechanismus
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
For instance, they can be conjugated to glycine in the liver and excreted as hippuric acid .
Pharmacokinetics
Given its structural similarity to other benzoic acid derivatives, it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of 2-(4-Carboxybenzoyl)benzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the ionization state of 2-(4-Carboxybenzoyl)benzoic acid, which can affect its interaction with targets, may vary depending on the pH of the environment .
Biochemische Analyse
Biochemical Properties
It is known that aromatic carboxylic acids, such as 2-(4-Carboxybenzoyl)benzoic acid, can participate in various biochemical reactions due to their carboxyl groups . These groups can form hydrogen bonds and ionic interactions with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that aromatic carboxylic acids can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxybenzoyl)benzoic acid typically involves the reaction of 4-carboxybenzoyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of 2-(4-Carboxybenzoyl)benzoic acid may involve more efficient and cost-effective methods. One common approach is the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) or other strong oxidizing agents. This method allows for the large-scale production of the compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Carboxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phthalic Acid: An aromatic dicarboxylic acid used in the production of plasticizers and resins.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and keratolytic properties
Uniqueness: 2-(4-Carboxybenzoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both carboxylic acid and carboxybenzoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
2-(4-carboxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-7-10(8-6-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHRIIMYBNGFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277931 | |
| Record name | 2-(4-carboxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-58-5 | |
| Record name | 85-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-carboxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone-2,4'-dicarboxylic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H2bpdc contribute to the structural diversity and properties of metal-organic frameworks?
A1: H2bpdc, when deprotonated to its dianionic form (bpdc2-), exhibits versatile coordination modes, acting as a bridge between metal centers. For instance, in the compound [Cd(bpdc)(H2O)]n, each bpdc2- ligand coordinates to Cd(II) ions through both its carboxylate groups, leading to the formation of a two-dimensional framework with a 4,4-connected binodal net topology []. This ability to bridge metal ions in various configurations allows H2bpdc to contribute to the formation of diverse framework structures. Additionally, the presence of aromatic rings within H2bpdc can influence the framework's properties, such as fluorescence, as observed in the aforementioned Cd(II) coordination polymer [].
Q2: Can you elaborate on the applications of H2bpdc-based metal-organic frameworks?
A2: The unique structural features and properties of H2bpdc-based metal-organic frameworks make them promising candidates for various applications. For example, the compound [Co2(BPDC)2(TMIB)·H2O·DMA]n, where TMIB is 1,3,5-tris(2-methylimidazol-1-yl)benzene, has demonstrated potential in photocatalysis, effectively degrading methylene blue under light irradiation []. This highlights the potential of H2bpdc-based materials in environmental remediation. Further research exploring the influence of different metal centers and synthetic conditions on the properties of these frameworks is crucial to unlocking their full application potential in areas like catalysis, gas storage, and sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


